molecular formula C17H14O8 B1263441 Cyathuscavin A

Cyathuscavin A

Cat. No.: B1263441
M. Wt: 346.3 g/mol
InChI Key: PBCHQXZFXJSKDT-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyathuscavin A is a polyketide compound isolated from the liquid culture of the fungus Cyathus stercoreus, a species commonly known as the "dung-loving bird's nest fungus." This compound has garnered attention due to its notable antioxidant properties and DNA-protective activity, which are critical in mitigating oxidative stress-related cellular damage . This compound belongs to a family of structurally related polyketides, including Cyathuscavin B and C, which are co-produced by the same fungal species. These compounds are part of a broader group of bioactive metabolites from Cyathus stercoreus, such as cyathusals A–C and pulvinatal, all of which exhibit antioxidative effects .

Properties

Molecular Formula

C17H14O8

Molecular Weight

346.3 g/mol

IUPAC Name

9,10-dihydroxy-8-methoxy-1-oxo-3-[(E)-prop-1-enyl]-6H-pyrano[4,3-c]isochromene-7-carboxylic acid

InChI

InChI=1S/C17H14O8/c1-3-4-7-5-9-12(17(22)25-7)10-8(6-24-9)11(16(20)21)15(23-2)14(19)13(10)18/h3-5,18-19H,6H2,1-2H3,(H,20,21)/b4-3+

InChI Key

PBCHQXZFXJSKDT-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C1=CC2=C(C3=C(CO2)C(=C(C(=C3O)O)OC)C(=O)O)C(=O)O1

Canonical SMILES

CC=CC1=CC2=C(C3=C(CO2)C(=C(C(=C3O)O)OC)C(=O)O)C(=O)O1

Synonyms

cyathuscavin A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

Cyathuscavin A, B, and C share a polyketide backbone, a class of secondary metabolites synthesized via polyketide synthase enzymes.

Table 1: Key Features of this compound and Related Compounds
Compound Source Bioactivity Structural Class
This compound Cyathus stercoreus Antioxidant, DNA protection Polyketide
Cyathuscavin B Cyathus stercoreus Antioxidant, DNA protection Polyketide
Cyathuscavin C Cyathus stercoreus Antioxidant, DNA protection Polyketide
Cyathusal A Cyathus stercoreus Antioxidant Polyketide
Pulvinatal Cyathus stercoreus Antioxidant Polyketide

Antioxidant Activity

All Cyathuscavin variants and related polyketides from Cyathus stercoreus demonstrate antioxidant activity, likely due to their ability to scavenge free radicals or chelate metal ions. However, the relative potency of this compound compared to Cyathuscavin B/C, cyathusals, or pulvinatal remains unquantified in the available literature. For instance:

  • Cyathusal A–C and Pulvinatal : Highlighted for antioxidative effects but lack explicit comparison metrics (e.g., IC50 values) against this compound .

DNA Protection Mechanism

This compound’s DNA-protective activity distinguishes it from simpler antioxidants like vitamin C (ascorbic acid), which primarily scavenge reactive oxygen species (ROS) without direct nucleic acid interaction .

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for isolating Cyathuscavin A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/water gradients) followed by chromatographic techniques like HPLC or TLC. Column chromatography with silica gel or Sephadex LH-20 is commonly used, with purity confirmed via NMR and mass spectrometry . Researchers should optimize solvent systems based on the compound’s polarity and solubility, referencing protocols for analogous fungal metabolites .

Q. How is the structural elucidation of this compound validated in peer-reviewed studies?

  • Answer : Structural validation combines spectroscopic data (e.g., 1D/2D NMR for stereochemistry, HRMS for molecular formula) with X-ray crystallography if crystals are obtainable. Researchers must cross-reference spectral databases (e.g., SciFinder, PubChem) and compare findings with structurally related compounds to resolve ambiguities .

Q. What in vitro assays are recommended for preliminary bioactivity screening of this compound?

  • Answer : Common assays include cytotoxicity (MTT assay on cancer cell lines), antimicrobial disk diffusion, and enzyme inhibition (e.g., kinase or protease targets). Ensure positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., triplicate trials with ANOVA) to minimize false positives .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?

  • Answer : Apply contradiction frameworks such as:

  • PICOT (Population, Intervention, Comparison, Outcome, Time) to contextualize experimental variables .
  • FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design alignment .
  • Meta-analyses of raw datasets (e.g., IC50 values, dose-response curves) to identify confounding factors like solvent interference or cell-line variability .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Answer : Use retrosynthetic analysis to identify modifiable functional groups (e.g., hydroxyl or ketone moieties). Semi-synthetic approaches often employ regioselective protection/deprotection, while biotransformation (e.g., fungal co-cultures) can yield novel analogs. Validate synthetic routes via LC-MS and compare bioactivity against the parent compound .

Q. How should researchers design experiments to resolve uncertainties in this compound’s mechanism of action?

  • Answer : Combine omics approaches (transcriptomics/proteomics) with target-based assays. For example:

  • RNA-seq to identify differentially expressed genes post-treatment.
  • Molecular docking to predict binding affinities for putative targets (e.g., using AutoDock Vina).
  • CRISPR-Cas9 knockout models to validate target involvement in observed bioactivity .

Q. What statistical and computational tools are critical for validating this compound’s pharmacokinetic properties?

  • Answer : Use tools like:

  • ADMET Predictor or SwissADME for absorption/distribution modeling.
  • Molecular dynamics simulations (e.g., GROMACS) to assess membrane permeability.
  • Non-compartmental analysis (NCA) for in vivo pharmacokinetic parameters (e.g., AUC, t1/2) .

Methodological Best Practices

  • Reproducibility : Document all protocols in supplementary materials, including raw spectral data and instrument parameters (e.g., NMR frequency, HPLC gradients) .
  • Data Contradictions : Apply triangulation by cross-verifying results via orthogonal techniques (e.g., SPR for binding affinity if ELISA data is inconsistent) .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyathuscavin A
Reactant of Route 2
Cyathuscavin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.